molecular formula C16H12N4O3S2 B2810398 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 893992-27-3

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2810398
CAS No.: 893992-27-3
M. Wt: 372.42
InChI Key: AOTIAXAURWRYOE-UHFFFAOYSA-N
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Description

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a thiazole ring

Preparation Methods

The synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Synthesis of the pyridazine ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a suitable dicarbonyl compound.

    Thiazole ring formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole, pyridazine, and thiazole moieties through appropriate linkers and reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridazine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation. The compound’s structure allows it to interact with DNA or proteins, potentially disrupting cellular processes in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide include:

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and are studied for their pharmacological properties.

    Pyridazine derivatives: Compounds with pyridazine rings are known for their diverse biological activities, including antimicrobial and anticancer effects.

    Thiazole derivatives: Thiazole-containing compounds are widely researched for their potential as therapeutic agents in various diseases.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S2/c21-14(18-16-17-5-6-24-16)8-25-15-4-2-11(19-20-15)10-1-3-12-13(7-10)23-9-22-12/h1-7H,8-9H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTIAXAURWRYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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